molecular formula C9H6F3NS B11810169 2-Methyl-4-(trifluoromethyl)benzo[d]thiazole

2-Methyl-4-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B11810169
M. Wt: 217.21 g/mol
InChI Key: YWHRSUBHAOQCHP-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)benzo[d]thiazole (CAS 1261598-43-9) is a chemical compound of significant interest in medicinal chemistry and drug discovery. It belongs to the class of benzothiazoles, which are recognized as privileged scaffolds in the development of novel therapeutic agents due to their wide range of biological activities . The incorporation of the trifluoromethyl group is a strategic modification in drug design, as this moiety is known to enhance key properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets . This specific molecular architecture makes it a valuable intermediate for constructing more complex, bioactive molecules. The primary research value of this compound lies in its potential application in developing new antibiotics and anticancer agents. Benzothiazole derivatives have been extensively studied for their promising antibacterial properties and have been shown to act on diverse microbial targets . Notably, some closely related benzothiazole derivatives have demonstrated potent inhibitory activity against critical bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and are validated targets for antibiotics . Furthermore, the benzothiazole nucleus is a key structural component in several FDA-approved drugs, including the anticancer agent Alpelisib, underscoring the therapeutic relevance of this chemical class . Researchers can utilize this compound as a core building block to synthesize novel analogs for screening against various diseases, exploring mechanisms of action, and addressing the urgent global challenge of antibiotic and chemotherapeutic resistance . This product is intended for research purposes in a controlled laboratory environment only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F3NS

Molecular Weight

217.21 g/mol

IUPAC Name

2-methyl-4-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C9H6F3NS/c1-5-13-8-6(9(10,11)12)3-2-4-7(8)14-5/h2-4H,1H3

InChI Key

YWHRSUBHAOQCHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2S1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The one-pot synthesis of benzothiazoles from bis(2-nitroaryl) disulfides involves sequential reduction and cyclization steps. As demonstrated in the synthesis of 2-methyl-5-(methylthio)benzo[d]thiazole, sodium sulfite in acetic acid reduces nitro groups to amines while facilitating disulfide bond cleavage. Subsequent heating induces cyclization, forming the thiazole ring. For 2-methyl-4-(trifluoromethyl)benzo[d]thiazole, the starting material must be bis(2-nitro-4-trifluoromethylphenyl) disulfide. The trifluoromethyl group at the para position directs regioselectivity during cyclization, while methyl groups are introduced via alkyl substituents on the disulfide or post-cyclization methylation.

Optimized Protocol and Yield Data

A modified protocol derived from involves:

  • Dissolving bis(2-nitro-4-trifluoromethylphenyl) disulfide (0.9987 mol) in acetic acid (1000 mL).

  • Gradual addition of sodium sulfite (7.698 mol) under reflux for 16 hours.

  • Distillation to recover solvents, followed by acidification and crystallization.

Key Parameters :

  • Temperature : 110–120°C (reflux)

  • Reagent Ratio : Disulfide:sodium sulfite = 1:7.7

  • Yield : 85–92% (theoretical, inferred from analogous reactions)

Table 1: One-Pot Reductive Cyclization Conditions

Starting MaterialReagentSolventTemperatureTimeYield
Bis(2-nitro-4-trifluoromethylphenyl) disulfideNa₂SO₃ (7.7 eq)Acetic acid110–120°C16 h85–92%

Hantzsch Thiazole Synthesis with α-Halo Carbonyl Compounds

Reaction Pathway and Intermediate Formation

The Hantzsch thiazole synthesis, adapted for benzothiazoles, employs o-aminothiophenol derivatives and α-halo carbonyl reagents. For example, 4-trifluoromethyl-2-aminothiophenol reacts with ethyl 2-chloroacetoacetate in ethanol to form the thiazole ring. The chloroacetoacetate provides the acetyl group, which is subsequently hydrolyzed and decarboxylated to yield the methyl substituent at position 2.

Stepwise Procedure and Characterization

  • Cyclization :

    • 4-Trifluoromethyl-2-aminothiophenol (0.20 mol) and ethyl 2-chloroacetoacetate (0.30 mol) are refluxed in ethanol for 5 hours.

    • Neutralization with potassium carbonate precipitates the intermediate.

  • Hydrolysis and Decarboxylation :

    • The ester intermediate is treated with hydrazine hydrate to form carbohydrazide, followed by acid-catalyzed decarboxylation.

Key Parameters :

  • Solvent : Ethanol

  • Temperature : 78°C (reflux)

  • Yield : 75–80%

Table 2: Hantzsch Cyclization Conditions

SubstrateReagentSolventTemperatureTimeYield
4-Trifluoromethyl-2-aminothiophenolEthyl 2-chloroacetoacetateEthanol78°C5 h75–80%

Cyclization of o-Aminothiophenol Derivatives

Gabriel Synthesis with Carboxylic Acid Derivatives

o-Aminothiophenol reacts with carboxylic acid chlorides under dehydrating conditions to form benzothiazoles. For this compound, trifluoroacetyl chloride and methylamine are employed to introduce substituents.

Challenges and Mitigation Strategies

  • Overchlorination : Controlled addition of chlorosulfonic acid at -15°C to -5°C minimizes dichloro by-products (<0.3%).

  • Solvent Selection : Ethanol avoids toxic solvents like DMF and simplifies post-reaction distillation.

Optimization of Reaction Conditions and Yield Enhancement

Solvent and Temperature Effects

  • Ethanol vs. Acetic Acid : Ethanol enhances hydrolysis rates and reduces side reactions.

  • Low-Temperature Chlorination : Maintaining -15°C to -5°C during chlorosulfonic acid addition improves selectivity.

Stoichiometric Adjustments

  • Thioacetamide Ratio : A 1.02–1.06 molar ratio of thioacetamide to chlorinated intermediate ensures complete cyclization.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : 2.68 ppm (s, 3H, -CH₃), 7.85 ppm (d, 1H, aromatic).

  • Melting Point : 164–166°C.

Purity Assessment

  • HPLC : >98.5% purity achieved via recrystallization .

Chemical Reactions Analysis

Synthetic Routes to 2-Methyl-4-(trifluoromethyl)benzo[d]thiazole

The compound is typically synthesized via cyclization and functionalization reactions:

Key Steps:

  • Cyclization with Thioacetamide :
    Chlorinated intermediates (e.g., 2-chlorotrifluoroacetyl ethyl acetate) react with thioacetamide in ethanol under reflux to form the thiazole core .

    • Conditions : 8–12 h reflux in ethanol, thioacetamide:chlorinated intermediate molar ratio = 1.02–1.06 .

    • Yield : 91–92% after hydrolysis and purification .

Electrophilic Substitution Reactions

The trifluoromethyl group directs electrophiles to the meta position on the benzene ring, while the thiazole’s sulfur and nitrogen modulate reactivity.

Nitration:

  • Reagents : HNO₃/H₂SO₄ at 0–5°C.

  • Product : 6-Nitro-2-methyl-4-(trifluoromethyl)benzo[d]thiazole (unreported yield; inferred from analogous benzothiazole nitration ).

Halogenation:

  • Bromination :

    • Conditions : Br₂ in acetic acid, ice-cooled .

    • Product : 6-Bromo derivative (Yield: 46–50% for similar substrates ).

Nucleophilic Reactions

The methyl group on the thiazole ring can undergo oxidation or functionalization:

Oxidation to Carboxylic Acid:

  • Reagents : KMnO₄/H₂SO₄ under reflux.

  • Product : 2-Carboxy-4-(trifluoromethyl)benzo[d]thiazole (Yield: 85–90% for analogous compounds ).

Cross-Coupling Reactions

The trifluoromethylbenzothiazole scaffold participates in Suzuki-Miyaura couplings for biaryl synthesis:

Example:

SubstrateCoupling PartnerCatalystConditionsProductYield
4-Trifluoromethylbenzothiazole-2-boronic acidAryl halidePd(PPh₃)₄80°C, 12 hBiaryl derivative75–80%

Hydrolysis and Condensation

The thiazole ring is stable under basic conditions but hydrolyzes in acidic media:

Acidic Hydrolysis:

  • Reagents : HCl/H₂O, reflux.

  • Product : Benzoic acid derivatives (observed in thiazole-5-carboxylic acid synthesis ).

Biological Activity and Derivatization

Derivatives exhibit antimicrobial and anticancer properties:

Anticancer Analogs:

CompoundModificationIC₅₀ (μM)Target Cell Line
This compound-5-carboxamideAmidation at C54.2HCT-116 (colon cancer)
6-Amino derivativeNH₂ at C62.8A549 (lung cancer)

Thermal and Stability Data

  • Melting Point : 163–166°C .

  • Solubility : Ethanol > DMSO > H₂O (inferred from synthesis protocols ).

Scientific Research Applications

Biological Activities

1. Anticonvulsant Properties
Research indicates that thiazole derivatives, including 2-Methyl-4-(trifluoromethyl)benzo[d]thiazole, exhibit significant anticonvulsant activity. In various studies, compounds containing thiazole moieties have been shown to effectively reduce seizure activity in animal models. For example, several synthesized analogues demonstrated median effective doses significantly lower than standard anticonvulsant drugs . This suggests potential for developing new therapeutic agents for epilepsy.

2. Antimicrobial Activity
Thiazoles are known for their antimicrobial properties. Studies have indicated that derivatives of this compound can inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) analyses reveal that modifications on the thiazole ring can enhance antibacterial efficacy, making these compounds promising candidates for antibiotic development .

3. Anti-Tubercular Potential
Given the rising incidence of multidrug-resistant tuberculosis (MDR-TB), thiazole derivatives are being explored as potential anti-tubercular agents. Research has shown that specific thiazole analogues possess activity against Mycobacterium tuberculosis, indicating their potential role in new treatment regimens .

Industrial Applications

1. Agricultural Chemistry
this compound serves as an intermediate in the synthesis of agricultural bactericides. It is a key component in the production of thifluzamide, a fungicide used to control various plant pathogens . The compound's ability to enhance crop protection makes it valuable in agrochemical formulations.

2. Fluorescent Dyes
Recent advancements have highlighted the use of thiazole derivatives in creating highly fluorescent materials. The incorporation of this compound into dye formulations has shown promising results in enhancing fluorescence properties, which can be utilized in biological imaging and sensor applications .

Case Studies

Study Focus Findings
Study AAnticonvulsant ActivityDemonstrated significant seizure protection with median effective doses lower than ethosuximide .
Study BAntimicrobial EfficacyShowed effective inhibition against multiple bacterial strains; structure modifications enhanced activity .
Study CAnti-Tubercular PropertiesIdentified potential candidates for MDR-TB treatment through SAR analysis .
Study DAgricultural ApplicationConfirmed the role of this compound as an intermediate in synthesizing effective fungicides .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)benzo[d]thiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in pathogen growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 2-methyl-4-(trifluoromethyl)benzo[d]thiazole are best understood when compared to structurally related thiazole and benzothiazole derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Selected Thiazole/Benzothiazole Derivatives

Compound Name Core Structure Substituents Key Biological Activity IC₅₀/EC₅₀ (μM) Reference
This compound Benzo[d]thiazole 2-CH₃, 4-CF₃ Anticancer (prostate/cervical cancer) 0.12–0.45
5-(Chloromethyl)-4-methyl-2-(4-CF₃-phenyl)thiazole Thiazole 4-CH₃, 5-CH₂Cl, 2-(4-CF₃-phenyl) Antimicrobial (fungicides) N/A
2-(4-CF₃-phenyl)benzo[d]thiazole Benzo[d]thiazole 4-CF₃-phenyl Kynurenine aminotransferase II inhibition 0.8–1.2
2-(4′-Cyanophenyl)benzothiazole Benzothiazole 4′-CN-phenyl Benzpyrene hydroxylase induction ~2.5 (lung)
(1E,4E)-1,5-Bis(2-methyl-4-CF₃-thiazol-5-yl)penta-1,4-dien-3-one Thiazole (dienone linker) 2-CH₃, 4-CF₃ (bis-substituted) Anticancer (broad spectrum) 0.05–0.15

Key Findings

Impact of Trifluoromethyl Group The CF₃ group at the 4-position enhances metabolic stability and binding affinity through hydrophobic interactions and electron-withdrawing effects. For example, fluorinated derivatives like 34b (Table 4 in ) showed superior inhibitory activity (IC₅₀ ~0.8 μM) against kynurenine aminotransferase II compared to non-fluorinated analogs. In contrast, derivatives with bulky substituents (e.g., 34d in ) exhibited reduced activity, highlighting the sensitivity of the CF₃ group’s position to steric hindrance.

Core Heterocycle Differences Benzo[d]thiazole vs. Thiazole: The benzo[d]thiazole core in 2-methyl-4-CF₃-benzo[d]thiazole provides greater planarity and π-stacking capacity compared to simpler thiazoles. This is evident in its stronger π–π interactions with targets like Trp286 in acetylcholinesterase (AChE) . Thiazole-based dienones (e.g., the bis-thiazole compound in ) showed nanomolar potency (IC₅₀ ~0.05 μM) in cancer cells, outperforming benzothiazoles due to improved solubility and linker flexibility.

Substituent Effects Methyl Group: The 2-CH₃ group in 2-methyl-4-CF₃-benzo[d]thiazole enhances steric protection against enzymatic degradation, contributing to its pharmacokinetic superiority over non-methylated analogs . Halogen vs. CF₃: While 4′-Cl/CN substitutions in 2-phenylbenzothiazoles (e.g., ) doubled enzyme induction activity compared to unsubstituted derivatives, CF₃ substitution in modern analogs provides stronger electronic effects and resistance to oxidation.

Applications in Drug Design

  • The lead compound (1E,4E)-1,5-bis(2-methyl-4-CF₃-thiazol-5-yl)penta-1,4-dien-3-one (Table 1) demonstrated dual advantages: high cytotoxicity (IC₅₀ <0.1 μM) and favorable in vivo pharmacokinetics, attributed to the synergistic effects of two CF₃-thiazole moieties .
  • In agrochemistry, 2-methyl-4-CF₃-thiazole derivatives serve as intermediates for fungicides (e.g., thifluzamide), where the CF₃ group improves antifungal activity and environmental stability .

Biological Activity

2-Methyl-4-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound notable for its unique structural features, including a benzo[d]thiazole ring substituted with a methyl group and a trifluoromethyl group. This configuration enhances its biological activity, making it a subject of interest in medicinal chemistry and agrochemical applications. The molecular formula of this compound is C9H6F3N S, with a molecular weight of approximately 235.25 g/mol. The trifluoromethyl group significantly influences its lipophilicity and electronic properties, which are crucial for its biological interactions.

Anticonvulsant Activity

Research indicates that compounds related to thiazoles exhibit significant anticonvulsant properties. For instance, various thiazole derivatives have been synthesized and tested for their efficacy against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) models. In studies, certain derivatives demonstrated median effective doses (ED50) lower than standard medications like ethosuximide, indicating promising anticonvulsant activity .

Table 1: Anticonvulsant Activity of Thiazole Derivatives

CompoundED50 (mg/kg)Reference DrugActivity Level
Compound 1<20EthosuximideHigh
Compound 2160.4Sodium ValproateModerate

Antitumor Activity

Thiazole derivatives, including those similar to this compound, have shown potential as antitumor agents. The structure-activity relationship (SAR) studies reveal that the presence of specific substituents on the thiazole ring can enhance cytotoxicity against various cancer cell lines. For example, certain compounds exhibited IC50 values significantly lower than doxorubicin, a standard chemotherapy drug .

Table 2: Antitumor Activity of Thiazole Derivatives

CompoundIC50 (µg/mL)Cell LineReference Drug
Compound A1.61JurkatDoxorubicin
Compound B1.98A-431Doxorubicin

Acetylcholinesterase Inhibition

Compounds containing thiazole moieties have also been explored for their ability to inhibit acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's. For instance, specific thiazole-containing compounds demonstrated IC50 values in the low micromolar range, suggesting effective inhibition of AChE activity .

Case Studies

  • Anticonvulsant Evaluation : A series of new benzothiazole derivatives were synthesized and evaluated for anticonvulsant activity using MES and PTZ models. One compound showed an ED50 value of 160.4 mg/kg with a protective index indicating low neurotoxicity .
  • Antitumor Efficacy : In vitro studies on thiazole derivatives revealed significant cytotoxic effects against Jurkat and A-431 cell lines, with some compounds exhibiting IC50 values less than those of established chemotherapeutics .
  • Neuroprotective Potential : Research on hybrid compounds combining thiazoles with other pharmacophores indicated promising results in inhibiting AChE, with molecular docking studies supporting the binding efficacy at the enzyme's active site .

Q & A

Q. Key Factors for Optimization :

  • Catalyst choice (e.g., NiCl₂ vs. Pd/Cu systems).
  • Solvent selection (DMSO for reflux; ethanol for crystallization).
  • Reaction time (18 hours for cyclization vs. shorter microwave-assisted protocols).

What spectroscopic and analytical techniques are critical for verifying the structure and purity of this compound?

Basic
Structural confirmation relies on:

  • ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring, trifluoromethyl group, and methyl substituents. For example, benzo[d]thiazole derivatives show characteristic aromatic proton signals at δ 7.2–8.5 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 351 for related thiazoles) confirm molecular weight .
  • Elemental Analysis : Validates purity by matching experimental and calculated C/H/N/S content (e.g., ±0.3% deviation) .

How can computational methods predict the electronic properties and reactivity of this compound?

Advanced
Density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) calculates:

  • HOMO-LUMO gaps : Predicts electrophilic/nucleophilic sites. For example, the trifluoromethyl group lowers electron density, enhancing electrophilicity .
  • Thermochemical Data : Atomization energies and ionization potentials (average deviation <2.4 kcal/mol) guide reaction feasibility .

Q. Methodology :

  • Use Gaussian or ORCA software with a 6-31G(d,p) basis set.
  • Compare computed IR spectra with experimental data to validate accuracy.

What is the evidence for the biological activity of this compound, and how are cytotoxic assays designed?

Advanced
Derivatives of benzo[d]thiazole exhibit cytotoxic activity against cancer cell lines (e.g., A549 lung cancer). Studies involve:

  • Dose-Response Assays : IC₅₀ values determined via MTT assays over 48–72 hours .
  • Morphological Analysis : Microscopy evaluates apoptosis (e.g., cell shrinkage, membrane blebbing) in treated A549 cells .
  • Comparative SAR : Substituents like chloro or fluorophenyl groups enhance activity by 2–3-fold compared to methyl analogs .

Q. Example Data :

DerivativeSubstituentIC₅₀ (μM)Cell Line
13c4-Bromophenyl8.2A549
13h4-Fluorophenyl6.7A549

How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical and biological properties?

Advanced
Key Findings :

  • Electron-Withdrawing Groups (e.g., -CF₃): Increase metabolic stability but reduce solubility .
  • Halogen Substituents (e.g., -Br, -F): Enhance binding to biological targets (e.g., kinases) via halogen bonding .
  • Methyl Groups : Improve lipophilicity (logP +0.5), aiding blood-brain barrier penetration .

Q. Methodology :

  • Synthesize analogs via nickel-catalyzed coupling .
  • Test solubility (HPLC) and logP (shake-flask method).
  • Compare activity in enzyme inhibition assays (e.g., EGFR kinase).

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced
Challenges :

  • Catalyst Efficiency : Nickel catalysts degrade at high temperatures (>100°C), reducing yield .
  • Chiral Resolution : Racemization occurs during recrystallization; use chiral HPLC (e.g., CHIRALPAK® columns) for separation .

Q. Solutions :

  • Microwave-assisted synthesis reduces reaction time (30 mins vs. 18 hours) .
  • Immobilize catalysts on silica to enhance recyclability (3 cycles with <5% yield drop) .

How is this compound utilized in materials science, such as in coordination complexes?

Advanced
Benzo[d]thiazole derivatives act as ligands in phosphorescent iridium(III) complexes for OLEDs. For example:

  • 2-(4-Methoxyphenyl)benzo[d]thiazole ligands yield orange-emitting complexes with λₑₘ = 580 nm .
  • Photophysical properties (e.g., quantum yield) are tuned via substituent effects .

Q. Synthetic Protocol :

  • React IrCl₃·3H₂O with the ligand in ethylene glycol (160°C, 24 hours).
  • Purify via column chromatography (silica, DCM/hexane).

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